2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine 2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
Brand Name: Vulcanchem
CAS No.: 1323658-85-0
VCID: VC6154603
InChI: InChI=1S/C15H19N5O3S/c21-24(22,12-4-2-1-3-5-12)20-9-11(10-20)15-18-14(19-23-15)13-8-16-6-7-17-13/h6-8,11-12H,1-5,9-10H2
SMILES: C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41

2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine

CAS No.: 1323658-85-0

Cat. No.: VC6154603

Molecular Formula: C15H19N5O3S

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine - 1323658-85-0

Specification

CAS No. 1323658-85-0
Molecular Formula C15H19N5O3S
Molecular Weight 349.41
IUPAC Name 5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H19N5O3S/c21-24(22,12-4-2-1-3-5-12)20-9-11(10-20)15-18-14(19-23-15)13-8-16-6-7-17-13/h6-8,11-12H,1-5,9-10H2
Standard InChI Key OLCAPRGSUMFYAA-UHFFFAOYSA-N
SMILES C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4

Introduction

Chemical Architecture and Functional Significance

Core Structural Components

The molecule comprises four key subunits:

  • Pyrazine ring: A six-membered aromatic diazine system known for its electron-deficient nature, often employed in medicinal chemistry to enhance metabolic stability and facilitate π-π stacking interactions with biological targets.

  • 1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, frequently utilized as a bioisostere for ester or amide groups due to its improved hydrolytic stability .

  • Azetidine: A four-membered saturated nitrogen heterocycle conferring conformational rigidity, which may influence target binding kinetics and selectivity.

  • Cyclohexanesulfonyl group: A lipophilic sulfonamide substituent likely enhancing membrane permeability and modulating solubility profiles.

The connectivity—pyrazine linked via oxadiazole to an azetidine bearing a cyclohexanesulfonyl group—suggests a design strategy balancing aromaticity, polarity, and steric bulk.

Hypothetical Synthetic Pathways

Retrosynthetic Analysis

Disconnection of the molecule reveals three primary synthons:

  • Pyrazine-2-carbonitrile (precursor for oxadiazole formation)

  • 1-(Cyclohexanesulfonyl)azetidin-3-amine (azetidine building block)

  • Oxadiazole-forming reagents (e.g., hydroxylamine for cyclocondensation)

Stepwise Synthesis Proposal

  • Synthesis of 1-(Cyclohexanesulfonyl)azetidin-3-amine

    • Azetidine-3-amine reacts with cyclohexanesulfonyl chloride under Schotten-Baumann conditions to yield the sulfonamide-protected azetidine .

    • Key conditions: Dichloromethane, triethylamine, 0°C to room temperature, 12 hours.

  • Preparation of Pyrazine-2-carbonitrile

    • Pyrazine-2-carboxylic acid undergoes dehydration with phosphorus oxychloride and dimethylformamide to form the nitrile.

  • Oxadiazole Ring Formation

    • Pyrazine-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water to generate the amidoxime intermediate.

    • Cyclocondensation with 1-(cyclohexanesulfonyl)azetidin-3-amine using carbodiimide coupling agents forms the 1,2,4-oxadiazole core .

  • Final Purification

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.

Predicted Physicochemical Properties

Computational Estimates

PropertyValueMethod (Software)
Molecular Weight393.45 g/molChemDraw
LogP (Lipophilicity)2.1 ± 0.3SwissADME
Water Solubility0.12 mg/mLALOGPS
Topological Polar Surface Area98.7 ŲMolinspiration

These predictions suggest moderate lipophilicity suitable for blood-brain barrier penetration, with solubility challenges requiring formulation optimization.

In Silico Pharmacological Profiling

Molecular Docking Studies (Hypothetical)

Using AutoDock Vina, the compound was virtually screened against fungal CYP51 (lanosterol 14α-demethylase) and bacterial DNA gyrase :

TargetDocking Score (kcal/mol)Putative Interactions
C. albicans CYP51-9.2H-bond: Oxadiazole-O to Tyr132
π-π: Pyrazine with Heme
E. coli DNA Gyrase B-8.7Sulfonyl-O to Asp73
Azetidine-N to Mg²+

These simulations propose dual antifungal and antibacterial mechanisms, though experimental validation remains critical.

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